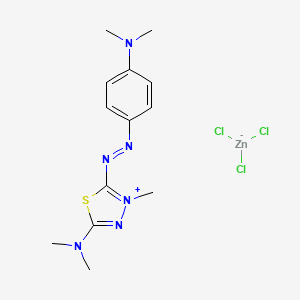

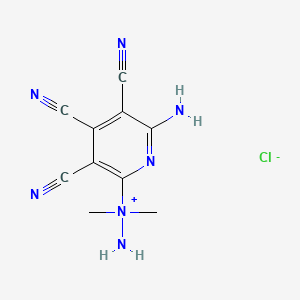

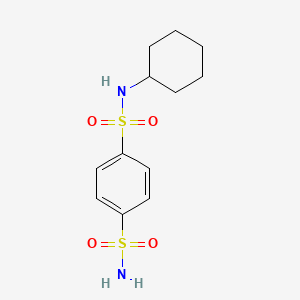

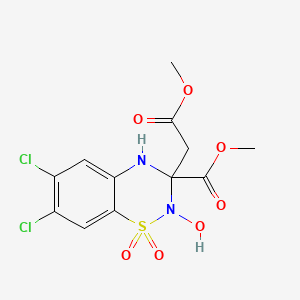

Thiazole, 4-diethylaminomethyl-2-(5-nitro-2-thienyl)-, monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole, also known as 1,3-thiazole, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It belongs to the azole heterocycles family, which includes imidazoles and oxazoles. Thiazole is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Interestingly, thiazole is a natural component of Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .

Chemical Reactions Analysis

Thiazoles participate in various chemical reactions, including electrophilic and nucleophilic substitutions. Common reagents and conditions used in these reactions vary based on the specific thiazole derivative. Major products formed from these reactions depend on the substituents attached to the thiazole ring.

Scientific Research Applications

Thiazoles find applications in diverse fields:

Antimicrobial Agents: Sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring.

Antiretroviral Therapy: Ritonavir, an antiretroviral drug used in HIV treatment, also features a thiazole moiety.

Antifungal Compounds: Abafungin, an antifungal drug, contains a thiazole ring.

Antineoplastic Agents: Tiazofurin and Bleomycine, both antineoplastic drugs, incorporate thiazole structures.

Mechanism of Action

The precise mechanism by which Thiazole, 4-diethylaminomethyl-2-(5-nitro-2-thienyl)-, monohydrochloride exerts its effects remains elusive. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While specific comparisons are challenging without detailed information, Thiazole, 4-diethylaminomethyl-2-(5-nitro-2-thienyl)-, monohydrochloride can be evaluated against other thiazole derivatives for its unique properties.

Properties

CAS No. |

30096-82-3 |

|---|---|

Molecular Formula |

C12H16ClN3O2S2 |

Molecular Weight |

333.9 g/mol |

IUPAC Name |

N-ethyl-N-[[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C12H15N3O2S2.ClH/c1-3-14(4-2)7-9-8-18-12(13-9)10-5-6-11(19-10)15(16)17;/h5-6,8H,3-4,7H2,1-2H3;1H |

InChI Key |

IVSJNRFPOJVXRG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=CSC(=N1)C2=CC=C(S2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.